

# Dolutegravir vs. Raltegravir: A Comparative Analysis for Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: December 2025



A significant body of clinical evidence has established the roles of integrase strand transfer inhibitors (INSTIs) in the management of HIV-1 infection. Among these, **dolutegravir** (DTG) and raltegravir (RAL) have been extensively studied, particularly in treatment-naive patient populations. This guide provides a detailed comparison of their clinical performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

### **Efficacy in Treatment-Naive Adults**

The cornerstone of comparison between **dolutegravir** and raltegravir in treatment-naive individuals is the SPRING-2 (ING113086) study, a phase 3, randomized, double-blind, active-controlled, non-inferiority trial.[1][2][3] This study evaluated the efficacy and safety of once-daily **dolutegravir** versus twice-daily raltegravir, each administered with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone of either abacavir/lamivudine or tenofovir/emtricitabine.[4][5]

Table 1: Virologic Response in the SPRING-2 Trial



| Endpoint                              | Dolutegravir (50<br>mg once daily) +<br>NRTI | Raltegravir (400 mg<br>twice daily) + NRTI | Adjusted<br>Difference (95% CI) |
|---------------------------------------|----------------------------------------------|--------------------------------------------|---------------------------------|
| Week 48                               |                                              |                                            |                                 |
| HIV-1 RNA <50<br>copies/mL (Snapshot) | 88% (361/411)                                | 85% (351/411)                              | 2.5% (-2.2 to 7.1)              |
| Week 96                               |                                              |                                            |                                 |
| HIV-1 RNA <50<br>copies/mL (Snapshot) | 81% (332/411)                                | 76% (314/411)                              | 4.5% (-1.1 to 10.0)             |



Data sourced from the SPRING-2 trial.[1][3]

At 48 weeks, **dolutegravir** was non-inferior to raltegravir, with 88% of patients in the **dolutegravir** arm achieving an HIV-1 RNA level below 50 copies per mL, compared to 85% in the raltegravir arm.[3][4][6] The non-inferiority was maintained at 96 weeks, with 81% of **dolutegravir** recipients and 76% of raltegravir recipients maintaining virologic suppression.[1]

# Immunologic Response and Other Efficacy Measures

Both regimens demonstrated robust and comparable immunologic recovery.

Table 2: Immunologic and Other Outcomes in the SPRING-2 Trial



| Endpoint                                   | Dolutegravir + NRTI | Raltegravir + NRTI |
|--------------------------------------------|---------------------|--------------------|
| Week 48                                    |                     |                    |
| Median CD4+ cell count increase (cells/μL) | 230                 | 230                |
| Week 96                                    |                     |                    |
| Median CD4+ cell count increase (cells/μL) | 276                 | 264                |



Data sourced from the SPRING-2 trial.[1][3]

# **Safety and Tolerability Profile**

The safety and tolerability of both drugs were similar throughout the 96 weeks of the SPRING-2 study.

Table 3: Key Safety Findings in the SPRING-2 Trial (at 48 weeks)



| Adverse Event Category                | Dolutegravir + NRTI | Raltegravir + NRTI |
|---------------------------------------|---------------------|--------------------|
| Most Common Adverse Events            |                     |                    |
| Nausea                                | 14%                 | 13%                |
| Headache                              | 12%                 | 12%                |
| Nasopharyngitis                       | 11%                 | 12%                |
| Diarrhea                              | 11%                 | 11%                |
| Discontinuations                      |                     |                    |
| Discontinuation due to adverse events | 2%                  | 2%                 |
| Serious Adverse Events                |                     |                    |
| Drug-related serious adverse events   | <1%                 | 1%                 |



Data sourced from the SPRING-2 trial.[3][6]

Discontinuation rates due to adverse events were low and identical in both arms at 2%.[3][4]

#### **Resistance Profile**

A critical advantage observed for **dolutegravir** was its high barrier to resistance. In the SPRING-2 trial, through 96 weeks, no treatment-emergent resistance to either the integrase inhibitor or the NRTI backbone was detected in patients experiencing virologic failure in the **dolutegravir** group.[1] In contrast, among those with virologic failure in the raltegravir group, there was evidence of treatment-emergent resistance to both integrase inhibitors and NRTIs.[3]

## **Experimental Protocols**



### **SPRING-2 Study Design**

The SPRING-2 trial was a phase 3, randomized, double-blind, double-dummy, active-controlled, non-inferiority study conducted at 100 sites across Canada, the USA, Australia, and Europe.[3][4][6]

- Participants: Treatment-naive adults (≥18 years old) with HIV-1 infection and a plasma HIV-1 RNA concentration of 1000 copies per mL or more.[1][2]
- Randomization: Patients were randomized 1:1 to receive either dolutegravir 50 mg once daily or raltegravir 400 mg twice daily.[2]
- Blinding: The study was double-blind, with patients in the **dolutegravir** arm also receiving a placebo for raltegravir and vice-versa to maintain blinding.[2]
- Backbone Therapy: All participants also received an investigator-selected, co-formulated
   NRTI backbone of either tenofovir/emtricitabine or abacavir/lamivudine.[4]
- Primary Endpoint: The primary endpoint was the proportion of patients with an HIV-1 RNA level of less than 50 copies per mL at week 48.[3][4]
- Secondary Endpoints: Secondary endpoints included the change from baseline in CD4+ cell
  counts, the incidence and severity of adverse events, and the development of genotypic or
  phenotypic resistance.[1][7]

# **Visualizing the Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the SPRING-2 Clinical Trial.

# **Logical Comparison of Dolutegravir and Raltegravir**





Click to download full resolution via product page

Caption: Key Comparison Points: Dolutegravir vs. Raltegravir.



#### Conclusion

In treatment-naive HIV-1 infected adults, **dolutegravir** administered once daily is non-inferior to twice-daily raltegravir in achieving and maintaining virologic suppression through 96 weeks, with both regimens demonstrating comparable and robust immunologic recovery and similar safety and tolerability profiles.[1] A key differentiating factor is the higher genetic barrier to resistance observed with **dolutegravir**, as evidenced by the absence of treatment-emergent resistance in virologic failures within the SPRING-2 trial.[1][3] The convenience of a once-daily dosing schedule for **dolutegravir** also presents a potential advantage in clinical practice.[4] These findings position **dolutegravir** as a highly effective and durable option for first-line antiretroviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Once-daily dolutegravir versus twice-daily raltegravir in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 6. researchgate.net [researchgate.net]
- 7. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study [natap.org]







 To cite this document: BenchChem. [Dolutegravir vs. Raltegravir: A Comparative Analysis for Treatment-Naive HIV-1 Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560016#dolutegravir-vs-raltegravir-in-treatment-naive-patients-clinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com